2-Amino-5-(heptylthio)-1,3,4-thiadiazole
Overview
Description
2-Amino-5-(heptylthio)-1,3,4-thiadiazole: is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the heptylthio group enhances its lipophilicity, potentially increasing its interaction with biological membranes and targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(heptylthio)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of thiosemicarbazide with heptanoyl chloride, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction conditions often require refluxing the mixture for several hours to ensure complete cyclization and formation of the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as using less hazardous solvents and reagents, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(heptylthio)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-5-(heptylthio)-1,3,4-thiadiazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Agriculture: It can be used as a pesticide or herbicide, leveraging its biological activity to protect crops.
Materials Science: The compound’s unique structure allows it to be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-Amino-5-(heptylthio)-1,3,4-thiadiazole involves its interaction with specific molecular targets within biological systems. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular receptors to induce apoptosis in cancer cells. The exact molecular pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3,4-thiadiazole: Lacks the heptylthio group, resulting in different lipophilicity and biological activity.
2-Amino-5-methyl-1,3,4-thiadiazole: Contains a methyl group instead of a heptylthio group, affecting its interaction with biological targets.
2-Amino-5-phenyl-1,3,4-thiadiazole: The phenyl group provides different steric and electronic properties compared to the heptylthio group.
Uniqueness
The presence of the heptylthio group in 2-Amino-5-(heptylthio)-1,3,4-thiadiazole makes it unique by enhancing its lipophilicity and potentially increasing its ability to interact with lipid membranes and hydrophobic pockets within biological targets. This can lead to improved biological activity and specificity compared to similar compounds without the heptylthio group.
Properties
Molecular Formula |
C9H17N3S2 |
---|---|
Molecular Weight |
231.4 g/mol |
IUPAC Name |
5-heptylsulfanyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C9H17N3S2/c1-2-3-4-5-6-7-13-9-12-11-8(10)14-9/h2-7H2,1H3,(H2,10,11) |
InChI Key |
VXNPKYLZLLWUDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCSC1=NN=C(S1)N |
solubility |
= [ug/mL] |
Origin of Product |
United States |
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